molecular formula C20H25ClN2O2 B14985065 N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methoxybenzamide

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methoxybenzamide

Cat. No.: B14985065
M. Wt: 360.9 g/mol
InChI Key: YBQVWFOOICKUIV-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methoxybenzamide is an organic compound with a complex structure that includes a chlorophenyl group, a diethylamino group, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with diethylamine to form an intermediate, which is then reacted with 4-methoxybenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-4-methoxybenzamide: Similar structure but with a dimethylamino group instead of a diethylamino group.

    N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The methoxy group can also influence its reactivity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H25ClN2O2

Molecular Weight

360.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methoxybenzamide

InChI

InChI=1S/C20H25ClN2O2/c1-4-23(5-2)19(17-8-6-7-9-18(17)21)14-22-20(24)15-10-12-16(25-3)13-11-15/h6-13,19H,4-5,14H2,1-3H3,(H,22,24)

InChI Key

YBQVWFOOICKUIV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CNC(=O)C1=CC=C(C=C1)OC)C2=CC=CC=C2Cl

Origin of Product

United States

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